molecular formula C16H34O2P+ B14309161 (2-Ethylhexyl)[(2-ethylhexyl)oxy]oxophosphanium CAS No. 114045-02-2

(2-Ethylhexyl)[(2-ethylhexyl)oxy]oxophosphanium

Katalognummer: B14309161
CAS-Nummer: 114045-02-2
Molekulargewicht: 289.41 g/mol
InChI-Schlüssel: YHZUKKGGOYXZHV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2-Ethylhexyl)[(2-ethylhexyl)oxy]oxophosphanium is an organophosphorus compound that has garnered interest in various scientific fields due to its unique chemical properties. This compound is characterized by the presence of both ethylhexyl groups and an oxophosphanium moiety, making it a versatile molecule for various applications.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2-Ethylhexyl)[(2-ethylhexyl)oxy]oxophosphanium typically involves the reaction of 2-ethylhexanol with phosphorus oxychloride in the presence of a base. The reaction proceeds through the formation of an intermediate, which is then further reacted with another equivalent of 2-ethylhexanol to yield the final product. The reaction conditions often require controlled temperatures and an inert atmosphere to prevent unwanted side reactions .

Industrial Production Methods

On an industrial scale, the production of this compound involves similar synthetic routes but with optimized reaction conditions to enhance yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and crystallization are common in industrial settings to ensure the high quality of the final product .

Analyse Chemischer Reaktionen

Types of Reactions

(2-Ethylhexyl)[(2-ethylhexyl)oxy]oxophosphanium undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Wissenschaftliche Forschungsanwendungen

(2-Ethylhexyl)[(2-ethylhexyl)oxy]oxophosphanium has a wide range of applications in scientific research:

Wirkmechanismus

The mechanism of action of (2-Ethylhexyl)[(2-ethylhexyl)oxy]oxophosphanium involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate the activity of these targets through various pathways, including inhibition or activation of enzymatic functions. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

(2-Ethylhexyl)[(2-ethylhexyl)oxy]oxophosphanium stands out due to its unique combination of ethylhexyl groups and an oxophosphanium moiety, which imparts distinct chemical and physical properties. This uniqueness makes it a valuable compound for specialized applications in various fields .

Eigenschaften

CAS-Nummer

114045-02-2

Molekularformel

C16H34O2P+

Molekulargewicht

289.41 g/mol

IUPAC-Name

2-ethylhexoxy-(2-ethylhexyl)-oxophosphanium

InChI

InChI=1S/C16H34O2P/c1-5-9-11-15(7-3)13-18-19(17)14-16(8-4)12-10-6-2/h15-16H,5-14H2,1-4H3/q+1

InChI-Schlüssel

YHZUKKGGOYXZHV-UHFFFAOYSA-N

Kanonische SMILES

CCCCC(CC)CO[P+](=O)CC(CC)CCCC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.